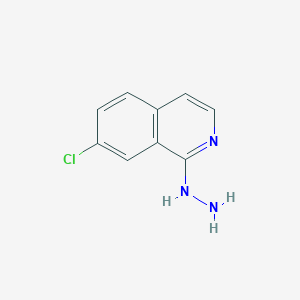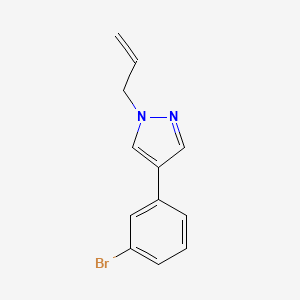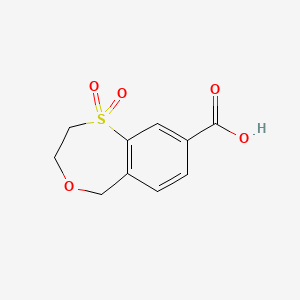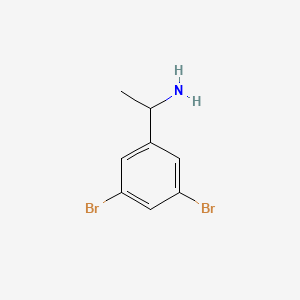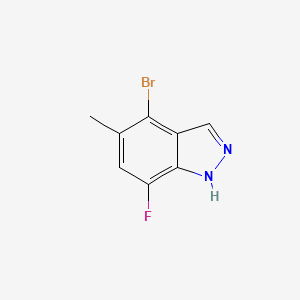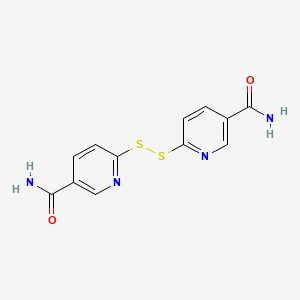
6,6'-Disulfanediyldinicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,6’-Disulfanediyldinicotinamide is an organic compound with the molecular formula C₁₂H₁₀N₄O₂S₂ It is characterized by the presence of two nicotinamide groups connected by a disulfide bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-Disulfanediyldinicotinamide typically involves the reaction of nicotinamide with a disulfide-forming reagent. One common method is the oxidation of thiol groups in nicotinamide derivatives to form the disulfide bond. This can be achieved using oxidizing agents such as hydrogen peroxide (H₂O₂) or iodine (I₂) under controlled conditions.
Industrial Production Methods
Industrial production of 6,6’-Disulfanediyldinicotinamide may involve large-scale oxidation processes using efficient and cost-effective oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to remove impurities.
Chemical Reactions Analysis
Types of Reactions
6,6’-Disulfanediyldinicotinamide can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfonic acid derivatives.
Reduction: The disulfide bond can be reduced to thiol groups using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The nicotinamide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H₂O₂), iodine (I₂)
Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP)
Solvents: Common solvents include water, ethanol, and dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Sulfonic acid derivatives
Reduction: Thiol-containing nicotinamide derivatives
Substitution: Various substituted nicotinamide compounds
Scientific Research Applications
6,6’-Disulfanediyldinicotinamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential role in redox biology and as a probe for disulfide bond formation in proteins.
Medicine: Investigated for its potential therapeutic applications, including as an antioxidant and in drug delivery systems.
Industry: Utilized in the development of new materials and as a stabilizer in various formulations.
Mechanism of Action
The mechanism of action of 6,6’-Disulfanediyldinicotinamide involves its ability to undergo redox reactions. The disulfide bond can be reduced to thiol groups, which can then participate in further chemical reactions. This redox activity is crucial for its role in biological systems, where it can modulate the redox state of proteins and other biomolecules. The molecular targets and pathways involved include thiol-disulfide exchange reactions and the regulation of oxidative stress.
Comparison with Similar Compounds
Similar Compounds
6,6’-Diaryl-substituted biazulene diimides: These compounds also contain disulfide bonds and are used in organic semiconductors.
6-Aminonicotinamide: A related compound with an amino group instead of a disulfide bond.
Uniqueness
6,6’-Disulfanediyldinicotinamide is unique due to its specific disulfide linkage between two nicotinamide groups. This structure imparts distinct redox properties and potential applications in various fields. Its ability to undergo reversible redox reactions makes it particularly valuable in biological and medicinal chemistry.
Properties
Molecular Formula |
C12H10N4O2S2 |
|---|---|
Molecular Weight |
306.4 g/mol |
IUPAC Name |
6-[(5-carbamoylpyridin-2-yl)disulfanyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C12H10N4O2S2/c13-11(17)7-1-3-9(15-5-7)19-20-10-4-2-8(6-16-10)12(14)18/h1-6H,(H2,13,17)(H2,14,18) |
InChI Key |
KQGFKOAPVKPFFL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1C(=O)N)SSC2=NC=C(C=C2)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


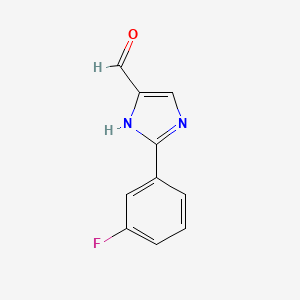
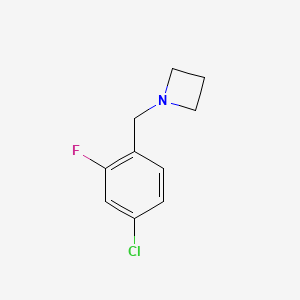

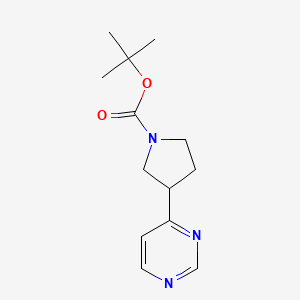
![2,4,5,7-Tetrachloro-8-fluoropyrido[4,3-d]pyrimidine](/img/structure/B13683022.png)
![3-Benzyl-8-Boc-1-(methoxymethyl)-3,8-diazabicyclo[3.2.1]octane](/img/structure/B13683024.png)
![8-(Trifluoromethyl)imidazo[1,5-a]pyridine-3-carboxylic Acid](/img/structure/B13683032.png)
